molecular formula C13H24 B14665765 1-Tert-butyl-4-propylidenecyclohexane CAS No. 51197-95-6

1-Tert-butyl-4-propylidenecyclohexane

Cat. No.: B14665765
CAS No.: 51197-95-6
M. Wt: 180.33 g/mol
InChI Key: FELKVUBZSBLDIL-UHFFFAOYSA-N
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Description

1-Tert-butyl-4-propylidenecyclohexane is an organic compound with the molecular formula C13H24 It is a disubstituted cyclohexane derivative, characterized by the presence of a tert-butyl group and a propylidene group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-4-propylidenecyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexane is reacted with tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the tert-butyl group. The propylidene group can be introduced via a Wittig reaction, where a suitable phosphonium ylide reacts with a cyclohexanone derivative to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl-4-propylidenecyclohexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propylidene group to a propyl group.

    Substitution: Halogenation reactions using chlorine or bromine can introduce halogen atoms into the cyclohexane ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Chlorine (Cl2), Bromine (Br2)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Propyl-substituted cyclohexane

    Substitution: Halogenated cyclohexane derivatives

Scientific Research Applications

1-Tert-butyl-4-propylidenecyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl-4-propylidenecyclohexane involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, influencing biochemical pathways.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and metabolic processes.

Comparison with Similar Compounds

1-Tert-butyl-4-propylidenecyclohexane can be compared with other disubstituted cyclohexanes:

    Similar Compounds: 1-tert-butyl-4-methylcyclohexane, 1-tert-butyl-4-ethylcyclohexane

    Uniqueness: The presence of the propylidene group distinguishes it from other similar compounds, providing unique steric and electronic properties that influence its reactivity and applications.

Properties

CAS No.

51197-95-6

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

1-tert-butyl-4-propylidenecyclohexane

InChI

InChI=1S/C13H24/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h6,12H,5,7-10H2,1-4H3

InChI Key

FELKVUBZSBLDIL-UHFFFAOYSA-N

Canonical SMILES

CCC=C1CCC(CC1)C(C)(C)C

Origin of Product

United States

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